molecular formula C6H11NO B13003330 1,2,3,4-Tetrahydropyridin-4-ylmethanol

1,2,3,4-Tetrahydropyridin-4-ylmethanol

Cat. No.: B13003330
M. Wt: 113.16 g/mol
InChI Key: KPCXLNXUKSCTRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4-Tetrahydropyridin-4-ylmethanol is a chemical building block of interest in medicinal chemistry and organic synthesis. This tetrahydropyridine derivative features a methanol functional group, making it a versatile intermediate for constructing more complex molecules. Its structure is closely related to other valuable scaffolds, such as (1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methanol (CAS 36166-75-3), which is a known precursor in synthetic chemistry . Researchers value this compound for its potential application in drug discovery projects. The tetrahydropyridine core is a privileged structure found in many biologically active compounds, and the hydroxymethyl group serves as a handle for further chemical modification. This allows for the creation of diverse compound libraries for screening. When handling this material, standard laboratory safety protocols should be followed. Based on its close structural analog, it may be harmful if swallowed and cause skin and serious eye irritation . Please consult the specific Safety Data Sheet (SDS) for detailed handling and hazard information. This product is intended for research and development purposes in a laboratory setting. This compound is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

1,2,3,4-tetrahydropyridin-4-ylmethanol

InChI

InChI=1S/C6H11NO/c8-5-6-1-3-7-4-2-6/h1,3,6-8H,2,4-5H2

InChI Key

KPCXLNXUKSCTRF-UHFFFAOYSA-N

Canonical SMILES

C1CNC=CC1CO

Origin of Product

United States

Advanced Synthetic Methodologies for 1,2,3,4 Tetrahydropyridin 4 Ylmethanol and Its Functionalized Derivatives

Targeted Synthesis of 1,2,3,4-Tetrahydropyridin-4-ylmethanol

The synthesis of this compound is primarily achieved through the chemical modification of pre-existing pyridine (B92270) rings or the construction of the tetrahydropyridine (B1245486) skeleton from acyclic precursors.

Reductive Functionalization Pathways

Reductive functionalization represents a direct and effective approach, initiating with pyridine-based precursors and aiming for the concurrent reduction of the aromatic ring and a functional group at the C-4 position. This strategy is centered on the transformation of a carbonyl group into the desired hydroxymethyl moiety. nih.gov The precise control of these reductive processes is crucial for achieving high yields and selectivity. nih.gov

The conversion of carbonyl precursors, such as pyridine-4-carboxaldehyde (isonicotinaldehyde) or esters of isonicotinic acid, is a foundational method for synthesizing this compound. wikipedia.orgnih.gov This transformation involves the reduction of both the pyridine ring and the carbonyl group. The process can be conceptualized as the net addition of hydrogen atoms across the ring's double bonds and the carbonyl C=O bond. chemistrysteps.com While various reducing systems can be employed, metal hydrides are particularly common for this purpose. The electrophilicity of the aldehyde's carbonyl carbon makes it susceptible to nucleophilic attack by hydride reagents. acs.org In some cases, the reduction of the carbonyl group to an alcohol is followed by the hydrogenation of the pyridine ring, or these processes occur in a single pot.

Powerful hydride-donating reagents, notably Lithium aluminum hydride (LiAlH₄) and Diisobutylaluminium hydride (DIBAL-H), are instrumental in the synthesis of this compound from appropriate precursors. masterorganicchemistry.commasterorganicchemistry.com

Lithium Aluminum Hydride (LiAlH₄): As a potent and unselective reducing agent, LiAlH₄ can effectively reduce both esters and amides to their corresponding alcohols and amines. masterorganicchemistry.comleah4sci.comncert.nic.in It readily reduces carboxylic acids and their derivatives, such as esters, to primary alcohols. libretexts.org The reaction with an ester involves an initial nucleophilic addition of a hydride to the carbonyl carbon, followed by the elimination of the alkoxy group to form an intermediate aldehyde, which is then immediately reduced to the primary alcohol. chemistrysteps.commasterorganicchemistry.comyoutube.com The high reactivity of LiAlH₄ allows it to reduce the pyridine ring in addition to the carbonyl function, leading to the saturated piperidine (B6355638) or partially saturated tetrahydropyridine scaffold. libretexts.orgchemicalbook.com

Diisobutylaluminium Hydride (DIBAL-H): DIBAL-H is a bulky reducing agent often employed for the partial reduction of esters to aldehydes at low temperatures, such as -78 °C. masterorganicchemistry.comchemistrysteps.comcommonorganicchemistry.com However, its utility extends to the reduction of various carbonyl compounds to alcohols. masterorganicchemistry.comorganic-chemistry.org Unlike LiAlH₄, DIBAL-H acts as a Lewis acid, coordinating to the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon before hydride delivery. youtube.com In the context of synthesizing the title compound, DIBAL-H can be used to reduce an ester at the 4-position of a tetrahydropyridine ring to the required hydroxymethyl group. mdpi.com

The choice between LiAlH₄ and DIBAL-H depends on the specific substrate and desired outcome, with reaction conditions such as temperature and stoichiometry playing a critical role in controlling the extent of reduction.

Table 1: Comparison of Hydride Reagents in Reductive Functionalization

Reagent Precursor Example Key Characteristics Typical Product
LiAlH₄ Ethyl Isonicotinate Strong, unselective reducing agent. masterorganicchemistry.comleah4sci.com Reduces esters, acids, and amides. libretexts.org (Piperidin-4-yl)methanol or this compound
DIBAL-H Ester of a dihydropyridine-4-carboxylate Bulky reagent, can be selective. masterorganicchemistry.com Often used for partial reduction of esters to aldehydes at low temperatures. commonorganicchemistry.com This compound (from a tetrahydropyridine ester)

Multicomponent Reaction Approaches Leading to 1,2,3,4-Tetrahydropyridines

Multicomponent reactions (MCRs) have emerged as powerful tools in modern synthetic chemistry due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. thieme-connect.com These reactions combine three or more starting materials in a one-pot process to form a final product that incorporates all or most of the atoms of the reactants. researchgate.net Several MCR strategies have been developed for the synthesis of the 1,2,3,4-tetrahydropyridine core structure, providing a versatile platform that can be adapted to produce functionalized derivatives. thieme-connect.comeresearchco.com

These reactions often proceed through a series of tandem events, such as Knoevenagel or Mannich reactions, followed by cyclization and isomerization steps. thieme-connect.comeresearchco.com For instance, an L-proline/TFA catalyzed MCR of β-keto-esters, aromatic aldehydes, and anilines has been shown to produce highly functionalized tetrahydropyridines. researchgate.net Another approach involves a five-component reaction using a surfactant catalyst in water, highlighting the move towards more environmentally benign synthetic methods. thieme-connect.com While these methods may not directly yield this compound, they provide access to tetrahydropyridine scaffolds with substituents at the 4-position (like carboxylates) that can be subsequently converted to the hydroxymethyl group via reduction. researchgate.netnih.gov

Modular Assembly and Annulation Strategies for Tetrahydropyridine Ring Systems

Beyond MCRs, more controlled, stepwise approaches such as modular assembly and annulation reactions offer alternative pathways to the tetrahydropyridine ring system.

Modular Assembly: This strategy involves the concise construction of the tetrahydropyridine skeleton from distinct molecular building blocks. A notable example is a method that uses 2-alkoxy-3,4-dihydropyran as a versatile precursor. acs.orgdatapdf.com In this process, the dihydropyran acts as a dual substrate and template, reacting with an aniline (B41778) and a nucleophile. eresearchco.comacs.org The heteroatom of the dihydropyran ring is replaced by the nitrogen from the aniline, while a nucleophile attaches to the adjacent position, effectively assembling the 1,2,3,4-tetrahydropyridine core. acs.orgacs.org This method's flexibility allows for the use of various anilines and nucleophiles, enabling the creation of a diverse library of tetrahydropyridine derivatives. datapdf.com

Annulation Strategies: Annulation refers to a ring-forming process where a new ring is constructed onto a pre-existing molecular fragment. scripps.edu These reactions are fundamental in building cyclic and polycyclic systems. researchgate.netnih.gov For tetrahydropyridines, formal [3+3] annulation reactions, where two three-atom fragments are combined, have been reported. researchgate.net Other strategies include tandem catalytic ring-closing metathesis-isomerization sequences of N-allyl-N-homoallylamines and palladium-catalyzed cyclization-Heck reactions of allenamides to yield functionalized tetrahydropyridines. organic-chemistry.org These methods provide access to the core ring structure, which can then be further modified to introduce the desired hydroxymethyl group.

Diversification Strategies for 1,2,3,4-Tetrahydropyridine Derivatives

Once the 1,2,3,4-tetrahydropyridine scaffold is synthesized, numerous strategies can be employed to diversify the structure and explore its chemical space. The functionalization can occur at the ring nitrogen, the double bond, or the existing substituent. The introduction of various substituents onto the tetrahydropyridine ring is known to influence the molecule's properties and biological activity. nih.gov

Methods for diversification include:

N-functionalization: The secondary amine of the tetrahydropyridine ring is a common site for modification, allowing for the introduction of alkyl, aryl, or acyl groups.

C-C Bond Formation: Modern cross-coupling reactions, such as the Suzuki coupling, can be applied to vinyl triflates derived from related lactams to introduce aryl or vinyl groups onto the tetrahydropyridine ring. organic-chemistry.org

Double Bond Manipulation: The enamine-type double bond within the 1,2,3,4-tetrahydropyridine ring is reactive and can participate in various transformations, including cycloadditions and electrophilic additions, leading to more complex heterocyclic systems.

Oxidation: The 1,2,3,4-tetrahydropyridine ring system can be susceptible to oxidation, which can lead to the corresponding aromatic pyridine derivative. mdpi.com This reactivity must be considered when planning synthetic sequences and during the handling and storage of these compounds.

These diversification strategies are crucial for creating libraries of related compounds for various chemical and pharmaceutical applications, allowing for the fine-tuning of molecular properties. nih.gov

Cyclization Reactions for Tetrahydropyridine Formation (e.g., [4+2] Cyclizations, Palladium-catalyzed Routes)

The construction of the 1,2,3,4-tetrahydropyridine core is a foundational step, often achieved through powerful cyclization reactions. These methods build the heterocyclic ring from acyclic or simpler cyclic precursors.

[4+2] Cycloaddition Reactions: The Diels-Alder reaction and its hetero-variant (hDA) represent a classic and efficient strategy for forming six-membered rings. nih.gov In this context, a 1-azadiene (a four-atom component containing a C=N-C=C system) reacts with a two-atom dienophile to construct the tetrahydropyridine skeleton. nih.gov These reactions can be thermally induced or catalyzed. nih.govmdpi.com For instance, phosphine-derivative catalysis has been employed in [4+2]-annulation reactions between 1-azadienes and α-substituted allene (B1206475) ketones to produce enantioselective tetrahydropyridines. auctoresonline.org An efficient chiral Lewis acid-catalyzed inverse-electron-demand Diels-Alder reaction of N-sulfonyl 1-aza-1,3-dienes using a Ni(II)-DBFOX complex provides highly functionalized piperidine derivatives, which are closely related to tetrahydropyridines, with excellent endo-selectivity. organic-chemistry.org The mechanism of [4+2] cycloadditions can be either concerted or stepwise, depending on the specific reactants and conditions. nih.gov

Palladium-Catalyzed Routes: Transition-metal catalysis, particularly with palladium, offers versatile and efficient pathways to tetrahydropyridines. A notable example is the palladium-catalyzed cyclization-Heck reaction of allenamides with aryl halides. auctoresonline.org This one-pot process constructs functionalized 3-methylene-5-aryl-1,2,3,4-tetrahydropyridines from readily available starting materials. auctoresonline.orgorganic-chemistry.org The resulting products contain a nonconjugated diene system that is available for further synthetic transformations. organic-chemistry.org Palladium catalysis is also instrumental in tandem cyclization processes that can be applied to the synthesis of complex heterocyclic systems. elsevierpure.com For example, a Pd(0)-catalyzed displacement of an allylic acetate (B1210297) with an amine can be a key step in building complex molecular scaffolds that include a tetrahydropyridine ring. nih.gov

Functionalization and Modification of the Tetrahydropyridine Ring System

Once the tetrahydropyridine ring is formed, its functionalization is crucial for creating diverse derivatives, including the target this compound. This can be achieved by introducing substituents onto the ring or by modifying existing functional groups.

A powerful strategy involves the use of versatile intermediates like 1,2-dihydropyridines. nih.govnih.gov These intermediates, often generated in situ from rhodium-catalyzed C–H activation/alkenylation/electrocyclization cascades, can react with various electrophiles to form iminium ions. nih.gov Subsequent trapping with a nucleophile generates a wide array of highly substituted tetrahydropyridine products with excellent diastereoselectivity. nih.gov This approach allows for the installation of diverse functionalities around the piperidine core. nih.gov

Another method involves the ring opening of strained heterobicyclic compounds. For example, 1,3-diaza-4-oxa-[3.3.1]-nonene derivatives react with Grignard reagents, leading to the formation of functionally rich trans-2,3-disubstituted 1,2,3,6-tetrahydropyridines. researchgate.net The synthesis of tert-butyl 4-oxopiperidine-1-carboxylate serves as a practical starting point for 4-substituted derivatives. mdpi.com This ketone can be brominated at the 3-position, providing a handle for further modifications. mdpi.com To achieve the target 4-hydroxymethyl group, a 4-formyl or 4-ester substituted intermediate could be synthesized, for instance via a Wittig-type reaction on a 4-oxopiperidine, followed by reduction. The synthesis of (E)- and (Z)-4-(formylmethylene)-3,4-dihydropyridine-1(2H)-carboxylate is one such example of a functionalized intermediate ripe for conversion. mdpi.com

Catalyst-Controlled Transformations

The choice of catalyst is paramount in controlling the efficiency and selectivity of tetrahydropyridine synthesis. Both organocatalysts and metal-based catalysts have been developed for these transformations.

Organocatalyzed Routes

Organocatalysis provides a metal-free approach to synthesizing chiral tetrahydropyridines, often through elegant cascade reactions. acs.org A notable example is the triple-domino Michael/aza-Henry/cyclization reaction. acs.orgnih.gov This one-pot, multicomponent reaction between 1,3-dicarbonyl compounds, β-nitroolefins, and aldimines is efficiently catalyzed by a quinine-derived squaramide, producing highly functionalized tetrahydropyridines with up to three contiguous stereocenters in good yields and excellent stereoselectivities. acs.orgnih.gov

Another effective method utilizes a bifunctional C2-symmetric ionic liquid-supported (S)-proline organocatalyst. mdpi.com This recyclable catalyst promotes a one-pot, five-component reaction of β-keto esters, aryl aldehydes, and aryl amines to afford tetrahydropyridines with high diastereo- and enantioselectivities (>99:1 dr, 95:5 er). mdpi.com Acetic acid has also been reported to function as both a solvent and a catalyst in a metal-free, one-pot synthesis of highly substituted tetrahydropyridines from anilines, aldehydes, and β-ketoesters, showcasing a green and efficient protocol. auctoresonline.org

Table 1: Examples of Organocatalyzed Synthesis of Tetrahydropyridines

OrganocatalystReaction TypeStarting MaterialsYieldStereoselectivityReference
Quinine-derived SquaramideMichael/Aza-Henry/Cyclization1,3-Dicarbonyls, β-Nitroolefins, Aldimines69-91%up to >20:1 dr, 99% ee acs.orgnih.gov
(S)-Proline Supported on Ionic LiquidFive-Component Reactionβ-Keto Esters, Aryl Aldehydes, Aryl Aminesup to 92%>99:1 dr, 95:5 er mdpi.com
Acetic AcidTandem ReactionAnilines, Aryl Aldehydes, β-Ketoesters70-96%Not specified auctoresonline.org
Metal-Catalyzed Processes (e.g., Pd, Rh, Ni, Ru, Au)

Transition metals are powerful catalysts for constructing and functionalizing tetrahydropyridines, offering unique reaction pathways. mdpi.com

Rhodium (Rh): Rhodium catalysts are exceptionally versatile in this field. A prominent method is the Rh(I)-catalyzed C–H activation–alkyne coupling cascade, which starts from simple α,β-unsaturated imines and alkynes. nih.gov This sequence proceeds through an electrocyclization to form 1,2-dihydropyridine intermediates, which are then reduced to yield highly substituted 1,2,3,6-tetrahydropyridines in up to 95% yield and with greater than 95% diastereomeric purity. nih.gov Rhodium(II) catalysts like Rh₂(esp)₂ are used to generate α-imino carbenes from N-sulfonyl-1,2,3-triazoles. acs.org These carbenes can be trapped by sodium iodide in a tandem nucleophilic attack and SN2 reaction to produce 5-iodo-1,2,3,4-tetrahydropyridines in high yields, which are valuable for further cross-coupling reactions. acs.org Additionally, Rh-catalyzed asymmetric reductive Heck reactions of boronic acids with pyridine-1(2H)-carboxylates provide 3-substituted tetrahydropyridines with excellent enantioselectivity. organic-chemistry.org

Palladium (Pd): As mentioned in section 2.2.1, palladium-catalyzed cyclization-Heck reactions of allenamides are effective for synthesizing 3-methylene-5-aryl-1,2,3,4-tetrahydropyridines. auctoresonline.orgorganic-chemistry.org Palladium catalysts are also used in Suzuki coupling reactions with lactam-derived vinyl triflates to produce substituted dihydropyridines, which are precursors to tetrahydropyridines. organic-chemistry.org

Nickel (Ni), Ruthenium (Ru), and Gold (Au): Other metals also play a role. Chiral Ni(II) complexes have been used for inverse-electron-demand Diels-Alder reactions to create functionalized piperidines. organic-chemistry.org Ruthenium-based catalysts are well-known for ring-closing metathesis, which can form cyclic enamides that are tetrahydropyridine precursors. organic-chemistry.org A tandem Ru-catalyzed ring-closing metathesis-isomerization sequence converts N-allyl-N-homoallylamines directly into cyclic enamides in one step. organic-chemistry.org Gold catalysts have been noted in combination with organocatalysts for the synthesis of enantioselective tetrahydropyridines. mdpi.com

Table 2: Examples of Metal-Catalyzed Synthesis of Tetrahydropyridines

Metal CatalystReaction TypeKey SubstratesProduct TypeYieldReference
[Rh(coe)₂Cl]₂C-H Activation/Cyclizationα,β-Unsaturated Imines, AlkynesHighly Substituted 1,2,3,6-THPsup to 95% nih.gov
Rh₂(esp)₂Tandem Nucleophilic Attack/SN2N-sulfonyl-1,2,3-triazoles, NaI5-Iodo-1,2,3,4-THPsup to 94% acs.org
Palladium ComplexCyclization-Heck ReactionAllenamides, Aryl Halides3-Methylene-5-aryl-1,2,3,4-THPs54-88% auctoresonline.org
Ni(II)-DBFOX ComplexInverse-Demand Diels-AlderN-sulfonyl 1-aza-1,3-dienesFunctionalized PiperidinesGood organic-chemistry.org
Ruthenium-CarbeneRing-Closing MetathesisOlefin-containing EnamidesProtected Cyclic EnamidesNot specified organic-chemistry.org

Stereoselective Synthesis of 1,2,3,4-Tetrahydropyridine Scaffolds

Controlling the three-dimensional arrangement of atoms (stereochemistry) is a critical challenge in modern organic synthesis, particularly for bioactive molecules.

Diastereoselective Synthetic Routes

Many advanced methodologies are designed to control diastereoselectivity, ensuring that the desired relative configuration of stereocenters is formed preferentially.

The rhodium(I)-catalyzed cascade reaction involving C–H activation, alkyne coupling, electrocyclization, and reduction is a powerful example of a highly diastereoselective process. nih.gov This one-pot procedure can generate highly substituted 1,2,3,6-tetrahydropyridines with exceptional diastereomeric purity, often exceeding 95%. nih.gov The stereochemical outcome of the reduction step can even be controlled by the reaction conditions (kinetic vs. thermodynamic protonation) to yield different diastereomers. nih.gov For example, kinetic protonation followed by reduction can lead to cis products, while thermodynamic conditions can favor the trans isomers. nih.gov

Multicomponent reactions are also capable of high diastereoselectivity. A one-pot, five-component reaction using a recyclable (S)-proline-based organocatalyst affords highly functionalized tetrahydropyridines with diastereomeric ratios often greater than 99:1. mdpi.com Similarly, the ring opening of 1,3-diaza-4-oxa-[3.3.1]-nonene derivatives with Grignard reagents proceeds stereoselectively to yield trans-2,3-disubstituted 1,2,3,6-tetrahydropyridines. researchgate.net A concise method using 2-alkoxy-3,4-dihydropyran as a modular precursor also allows for the diastereoselective synthesis of tetrahydropyridine derivatives. organic-chemistry.org

Table 3: Examples of Diastereoselective Tetrahydropyridine Synthesis

MethodKey Reagents/CatalystProduct StereochemistryDiastereomeric Ratio (dr)Reference
Rh(I)-Catalyzed Cascade[Rh(coe)₂Cl]₂, NaBH₄/TFAHighly substituted 1,2,3,6-THP>95:5 nih.gov
Organocatalytic 5-Component ReactionIonic Liquid-Supported (S)-ProlineHighly functionalized THP>99:1 mdpi.com
Ring Opening of HeterobicycleGrignard Reagentstrans-2,3-disubstituted 1,2,3,6-THPHigh (trans selective) researchgate.net
Organocatalytic Triple DominoQuinine-derived SquaramideTrisubstituted THPup to >20:1 nih.gov

Enantioselective Methodologies for Chiral Control

The synthesis of specific enantiomers of this compound and its derivatives is of paramount importance, as the biological activity of chiral molecules is often dictated by their absolute stereochemistry. Modern synthetic strategies have increasingly focused on the development of enantioselective methods that allow for precise control over the formation of stereogenic centers. These methodologies primarily rely on the use of chiral catalysts, including metal complexes and organocatalysts, to direct the stereochemical outcome of the reaction.

Key approaches to achieving chiral control in the synthesis of functionalized tetrahydropyridines include organocatalytic cascade reactions and transition-metal-catalyzed asymmetric hydrogenations. These methods provide access to enantioenriched tetrahydropyridine cores which can be further elaborated to the target molecule.

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex heterocyclic structures. nih.govresearchgate.net These metal-free catalysts offer a green and efficient alternative for constructing chiral molecules. nih.gov For the synthesis of highly functionalized tetrahydropyridines, bifunctional organocatalysts, such as those derived from cinchona alkaloids, have proven to be particularly effective. nih.govnih.gov

One notable strategy involves a one-pot, three-component Michael/aza-Henry/cyclization triple domino reaction. nih.govd-nb.info This approach utilizes a quinine-derived squaramide organocatalyst to construct tetrahydropyridines with three contiguous stereocenters from 1,3-dicarbonyl compounds, β-nitroolefins, and aldimines. nih.govacs.org The catalyst, at very low loadings (as low as 0.5 mol%), efficiently promotes the cascade sequence, yielding highly functionalized tetrahydropyridines in good yields and with excellent enantiomeric excesses (ee). nih.govd-nb.info The reaction conditions, including the solvent and catalyst loading, have been optimized to achieve high stereoselectivity. d-nb.info For instance, dichloromethane (B109758) (CH2Cl2) was identified as the ideal solvent, and a catalyst loading of just 0.5 mol% was sufficient for high yield and enantioselectivity. d-nb.info

The scope of this reaction is broad, tolerating various substituents on the aryl ring of the β-nitroolefin and accommodating heteroaromatic rings, consistently delivering products with high enantioselectivity. acs.org

Table 1: Organocatalytic Asymmetric Synthesis of Tetrahydropyridine Derivatives This table showcases the results of a quinine-derived squaramide-catalyzed triple domino reaction to form various tetrahydropyridine derivatives.

EntryNitroolefin (Ar)Imine (R)Yield (%)dree (%)Reference
1PhenylMethyl871.9:198 d-nb.info
24-NitrophenylMethyl881.9:197 acs.org
34-BromophenylMethyl692.1:197 acs.org
42-NaphthylMethyl802.3:198 acs.org
52-ThienylMethyl91>20:196 acs.org

Another powerful organocatalytic method is the aza-Diels-Alder reaction, which is a classic strategy for constructing the tetrahydropyridine ring. acs.org Chiral Brønsted acids and other organocatalysts have been successfully employed to catalyze asymmetric aza-[4+2] annulations. acs.org

Transition Metal-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation of pyridinium (B92312) salts is a highly effective and direct method for accessing chiral piperidines and their tetrahydropyridine precursors. unimi.itdicp.ac.cn This strategy involves the activation of the pyridine ring by N-alkylation, making it more susceptible to hydrogenation. dicp.ac.cn Chiral iridium and rhodium complexes are the most commonly used catalysts for this transformation. unimi.itdicp.ac.cn

Iridium-catalyzed asymmetric hydrogenation, in particular, has been extensively developed. dicp.ac.cnmdpi.com Using chiral phosphine (B1218219) ligands such as (R)-SynPhos, 2-substituted pyridinium salts can be hydrogenated to the corresponding chiral piperidines with high enantioselectivity. dicp.ac.cn The in situ generation of hydrogen bromide during the reaction is believed to prevent catalyst inhibition by the product. dicp.ac.cn

More recently, iridium-catalyzed formal [5+1] annulation reactions have been disclosed for the synthesis of chiral tetrahydropyridine derivatives. acs.orgnih.govacs.org This method uses an iridium catalyst to facilitate the reaction between an amine-derived nucleophile and a five-carbon electrophile, leading to the formation of the six-membered ring with excellent enantioselectivity. acs.org The choice of base and solvent is critical for achieving both high yield and enantioselectivity in these reactions. acs.org

The asymmetric hydrogenation of 3-substituted pyridinium salts presents a greater challenge. unimi.it However, methodologies using rhodium-JosiPhos catalysts in the presence of an organic base like triethylamine (B128534) (Et3N) have achieved high enantiomeric excesses (up to 90% ee). unimi.it Mechanistic studies suggest that the enantioselective step involves the hydrogenation of a dihydropyridine (B1217469) intermediate. unimi.it

Table 2: Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts This table presents data on the enantioselective synthesis of chiral piperidines via the hydrogenation of N-benzyl pyridinium bromide substrates, a process from which chiral tetrahydropyridine intermediates can be derived.

EntrySubstrate (R)Catalyst LigandYield (%)ee (%)Reference
1Phenyl(R)-SynPhos9995 dicp.ac.cn
24-Methoxyphenyl(R)-SynPhos9596 dicp.ac.cn
34-Fluorophenyl(R)-SynPhos9894 dicp.ac.cn
43-Methoxyphenyl(R)-SynPhos9996 dicp.ac.cn
52-Thienyl(R)-SynPhos8592 dicp.ac.cn

These enantioselective strategies provide robust platforms for accessing the chiral scaffold of this compound. The resulting functionalized tetrahydropyridines, possessing defined stereochemistry, are valuable intermediates that can be readily converted to the final target compound through standard functional group manipulations.

Elucidation of Reaction Mechanisms and Pathways for 1,2,3,4 Tetrahydropyridine Formation

Mechanistic Studies of Multicomponent and Cascade Reactions

Multicomponent reactions (MCRs) and cascade (or domino) reactions are highly efficient strategies for constructing complex molecules like tetrahydropyridines from simple precursors in a single pot. rsc.orgfrontiersin.orgufms.br These processes involve a sequence of reactions where the product of one step becomes the substrate for the next, avoiding the need to isolate intermediates. eresearchco.com

A notable example is a six-step domino reaction involving aldehydes, cyano-containing C-H acids, esters of 3-oxocarboxylic acid, and ammonium (B1175870) acetate (B1210297). nih.gov Mechanistic studies hypothesize that the formation of the tetrahydropyridine (B1245486) ring proceeds through a specific sequence:

Knoevenagel Condensation : An initial reaction between the aldehyde and an active methylene (B1212753) compound. frontiersin.orgnih.gov

Michael Addition : The addition of a nucleophile to the activated alkene from the first step, forming a key C-C bond. frontiersin.orgnih.gov This can result in intermediates such as 2-substituted 3-aryl-4,4-dicyanobutanoic acid esters. nih.gov

Mannich Reaction : A three-component reaction that forms a C-C bond adjacent to a nitrogen atom, leading to intermediates like 2-substituted 5-amino-3,5-diaryl-4,4-dicyanopentanoic acid. eresearchco.comnih.gov

Intramolecular Cyclization and Dehydration : The final steps involve the ring closure of the linear intermediate to form a polysubstituted 2-hydroxypiperidine, which then dehydrates to yield the tetrahydropyridine product. nih.gov

Another powerful approach is the organocatalytic triple-domino Michael/aza-Henry/cyclization reaction. acs.orgnih.gov This sequence uses a quinine-derived squaramide catalyst to combine 1,3-dicarbonyl compounds, β-nitroolefins, and aldimines, creating three contiguous stereogenic centers with high stereoselectivity. acs.orgnih.gov

Rhodium-catalyzed cascade reactions also provide a versatile route. nih.gov One such process begins with the Rh(I)-catalyzed C-H activation of an α,β-unsaturated imine and its subsequent coupling with an alkyne. This forms an azatriene intermediate which undergoes an in situ electrocyclization to produce a 1,2-dihydropyridine. nih.gov This intermediate can then be selectively reduced to the final 1,2,3,6-tetrahydropyridine (B147620) product. nih.gov

Table 1: Overview of Selected Multicomponent and Cascade Reactions for Tetrahydropyridine Synthesis

Reaction Type Key Mechanistic Steps Starting Materials Catalyst/Conditions Ref
Six-Step Domino Reaction Knoevenagel condensation, Michael addition, Mannich reaction, intramolecular cyclization, dehydration, isomerization. Aldehydes, C-H acids, 3-oxocarboxylic acid esters, ammonium acetate. Methanol (B129727), reflux. nih.gov
Triple-Domino Reaction Michael addition, aza-Henry reaction, cyclization. 1,3-Dicarbonyl compounds, β-nitroolefins, aldimines. Quinine-derived squaramide. acs.orgnih.gov
Rh-Catalyzed Cascade C-H activation, alkyne coupling, electrocyclization, reduction. α,β-Unsaturated imines, alkynes. [Rh(coe)2Cl]2, acid, borohydride. nih.gov
Aza-Diels-Alder Reaction [4+2] cycloaddition. Azadienophiles or azadienes, imines. Often catalyzed by Lewis acids (e.g., FeCl3). nih.govorganic-chemistry.org

Investigation of Intramolecular Cyclization Mechanisms

Intramolecular reactions, where two reacting functional groups are present within the same molecule, are fundamental to the formation of cyclic structures like the tetrahydropyridine ring. wikipedia.org The proximity of the reacting sites often leads to faster reaction rates compared to their intermolecular counterparts, particularly for the formation of five- and six-membered rings which are entropically and sterically favored. wikipedia.org

Several synthetic strategies for tetrahydropyridines rely on a key intramolecular cyclization step. In many domino reactions, the final ring-forming step is an intramolecular cyclization of a linear precursor that has been assembled through a series of intermolecular reactions like the Michael and Mannich additions. frontiersin.orgnih.gov For example, a 2-substituted 5-amino-3,5-diaryl-4,4-dicyanopentanoic acid intermediate can cyclize to yield a polysubstituted 2-hydroxypiperidine, which is a direct precursor to the tetrahydropyridine ring. nih.gov

Ring-closing metathesis (RCM) is another powerful technique that utilizes an intramolecular reaction to form cyclic enamides from N-allyl-N-homoallylamines, which are precursors to 1,2,3,4-tetrahydropyridines. organic-chemistry.org This reaction is typically catalyzed by ruthenium-based complexes. organic-chemistry.org

Furthermore, acid-catalyzed cyclization provides a direct route to 1,2,3,6-tetrahydropyridines. nih.gov In this approach, a strategic phosphate (B84403) substituent on the nitrogen atom of an acyclic precursor facilitates the cyclization process under acidic conditions. nih.gov Gold-catalyzed intramolecular 1,2-dearomative cyclization has also been reported, where an Au-bound allylic cation intermediate is attacked by a nitrogen anion within the same molecule to form the heterocyclic ring. mdpi.com

Catalytic Cycles and Intermediate Species in Synthetic Pathways

Catalysts play a crucial role in many synthetic routes to tetrahydropyridines by lowering activation energies and enabling specific reaction pathways. ufms.br Understanding the catalytic cycle and identifying the transient intermediate species are key to optimizing these reactions.

In the rhodium(I)-catalyzed cascade synthesis of 1,2,3,6-tetrahydropyridines, the proposed catalytic cycle involves several distinct steps. nih.gov The process starts with the β-C–H bond activation of an α,β-unsaturated imine by the Rh(I) catalyst. nih.gov The resulting complex then adds across an alkyne to form an azatriene intermediate (3) . This intermediate undergoes a rapid, in-situ 6π-electrocyclization to generate a 1,2-dihydropyridine (4) . nih.gov This dihydropyridine (B1217469) is not the final product but a crucial intermediate that can be protonated to form an iminium intermediate (5) , which is then stereoselectively reduced to the final tetrahydropyridine product. nih.gov

In multicomponent reactions, while a single catalyst might not drive the entire sequence, specific intermediates have been successfully isolated and characterized, shedding light on the reaction pathway. In the four-component synthesis of 1,4,5,6-tetrahydropyridines, key intermediates were identified, including:

Intermediate A : A 2-substituted 3-aryl-4,4-dicyanobutanoic acid ester. nih.gov

Intermediate B : A 2-substituted 5-amino-3,5-diaryl-4,4-dicyanopentanoic acid. nih.gov

Intermediate C : A polysubstituted 2-hydroxypiperidine. nih.gov

The isolation of these species confirmed the proposed sequence of Michael addition, Mannich reaction, and intramolecular cyclization. nih.gov Similarly, palladium-catalyzed reactions, such as the cyclization-Heck reaction of allenamides, proceed through specific catalytic cycles, although the intermediates are often highly reactive and not isolated. auctoresonline.org

Table 2: Catalysts and Intermediates in Tetrahydropyridine Synthesis

Catalyst System Reaction Type Key Intermediates Final Product Isomer Ref
Rhodium(I) complexes C-H Activation/Cascade Azatriene, 1,2-Dihydropyridine, Iminium ion 1,2,3,6-Tetrahydropyridine nih.gov
Quinine-derived squaramide Organocatalytic Domino Michael adduct, Nitroalkane adduct 1,2,3,4-Tetrahydropyridine acs.orgnih.gov
FeCl3 Aza-Diels-Alder (Not specified) 1,2,3,6-Tetrahydropyridine organic-chemistry.org
None (Domino Reaction) Multicomponent Dicyanobutanoic acid ester, Aminopentanoic acid, 2-Hydroxypiperidine 1,4,5,6-Tetrahydropyridine nih.gov
Palladium complexes Cyclization-Heck (Not specified) 3-Methylene-1,2,3,4-tetrahydropyridine auctoresonline.org

Stereochemical Pathway Determination during Synthesis

Controlling the three-dimensional arrangement of atoms (stereochemistry) is a paramount challenge in modern organic synthesis, particularly for creating bioactive molecules. The synthesis of substituted tetrahydropyridines often generates multiple stereocenters, and the determination of the stereochemical pathway is crucial for producing a single, desired stereoisomer.

In the rhodium-catalyzed cascade reaction, a high degree of diastereoselectivity (>95%) is achieved during the reduction of the iminium intermediate. nih.gov The resulting tetrahydropyridine products were found to have an all-cis stereochemistry, a configuration that was unambiguously confirmed through X-ray crystallography of several derivatives. nih.gov This high selectivity is attributed to the stereoselective protonation of the enamine double bond followed by a stereoselective reduction of the resulting iminium intermediate. nih.gov

Similarly, a multicomponent domino reaction was found to be entirely stereoselective, with the relative configurations of key intermediates and the final products verified by X-ray diffraction analysis. nih.gov In organocatalytic approaches, the use of a chiral catalyst, such as a quinine-derived squaramide, is designed to guide the reaction through a lower-energy transition state for one stereochemical pathway over all others. acs.orgnih.gov This strategy allows for the synthesis of tetrahydropyridines with three contiguous stereocenters in excellent enantiomeric excesses and high diastereomeric ratios. acs.orgnih.gov

The stereochemical outcome can also be influenced by the substrate itself. In tungsten-mediated syntheses, the addition of an amine to a coordinated dihydropyridine complex occurs stereoselectively anti to the bulky metal center, leading exclusively to cis-disubstituted products. nih.gov In contrast, reactions that proceed through a planar carbocation intermediate, which is sp2 hybridized, can be attacked by a nucleophile from either face. khanacademy.orgyoutube.com While this can lead to a mixture of stereoisomers (racemization), factors like the presence of a leaving group forming an ion pair can slightly shield one face, resulting in a non-50/50 mixture of products. youtube.com

Table 3: Stereochemical Outcomes in Tetrahydropyridine Synthesis

Synthetic Method Stereochemical Control Typical Outcome Method of Determination Ref
Rh-Catalyzed Cascade Substrate-controlled reduction of iminium intermediate. High diastereoselectivity (>95% dr), all-cis configuration. X-ray crystallography, NMR spectroscopy. nih.gov
Multicomponent Domino Inherent stereoselectivity of the reaction cascade. Stereoselective formation of all products and intermediates. X-ray diffraction analysis. nih.gov
Organocatalytic Triple-Domino Chiral squaramide catalyst. High enantiomeric excess (ee) and diastereomeric ratio (dr). HPLC with a chiral stationary phase. acs.orgnih.gov
Tungsten-Mediated Amination Steric directing effect of the metal complex. Exclusively cis-disubstituted products via anti-addition. (Not specified) nih.gov

Isomerization Processes in Tetrahydropyridine Ring Systems

Isomerization, the process by which a molecule is transformed into an isomer with a different arrangement of atoms, can occur during the synthesis or post-synthesis of tetrahydropyridines. These processes can involve the migration of double bonds within the ring or even the rearrangement of the carbon skeleton itself.

One of the most direct observations of isomerization was in the context of a multicomponent domino reaction. nih.gov After the initial formation of a 3,4,5,6-tetrahydropyridine via dehydration of a 2-hydroxypiperidine intermediate, a very slow transformation was observed over several months. nih.gov This process was an isomerization that converted the initial product into the more stable, conjugated 1,4,5,6-tetrahydropyridine isomer. nih.gov

Tandem reactions have been developed that intentionally couple a primary reaction with an isomerization step. For example, a ring-closing metathesis can be followed by a catalyst-triggered isomerization to move a double bond into a more stable position within the newly formed ring. organic-chemistry.org

More complex isomerization pathways exist, such as the ANRORC mechanism (Addition of a Nucleophile, Ring-Opening, and Ring-Closing). rsc.org While studied in detail for other nitrogen heterocycles, this type of mechanism, involving the cleavage and reformation of the ring, represents a potential pathway for the isomerization of substituted tetrahydropyridine systems, particularly under basic or acidic conditions. rsc.org Skeletal rearrangements are also possible, as seen in the reaction of tetrahydropyrido[4,3-d]pyrimidines with activated alkynes, which can lead to a ring expansion, transforming the six-membered tetrahydropyridine ring into a seven-membered azocine (B12641756) ring system. researchgate.net

Computational Chemistry Investigations on 1,2,3,4 Tetrahydropyridin 4 Ylmethanol Systems

Quantum Chemical Calculations for Electronic and Geometric Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), allow for the detailed exploration of the electronic environment and the three-dimensional arrangement of atoms in 1,2,3,4-Tetrahydropyridin-4-ylmethanol .

Density Functional Theory (DFT) for Molecular Properties

Density Functional Theory (DFT) has become a principal tool in computational chemistry for predicting the molecular properties of organic compounds. nih.govresearchgate.net By calculating the electron density, DFT methods can accurately determine the optimized geometry of This compound , including bond lengths, bond angles, and dihedral angles. These geometric parameters are crucial for understanding the molecule's stability and its interactions with other molecules.

Computational studies on related piperidine (B6355638) and tetrahydropyridine (B1245486) derivatives often employ DFT to elucidate their structural characteristics. researchgate.netnih.gov For instance, in a study of highly functionalized tetrahydropyridine derivatives, the tetrahydropyridine ring was found to adopt a "flatted boat" conformation. nih.gov Similar calculations for This compound would be expected to reveal the most stable conformation of its tetrahydropyridine ring and the orientation of the hydroxymethyl substituent at the C4 position. The choice of functional and basis set, such as B3LYP/6-31G*, is critical for achieving high accuracy in these predictions. researchgate.net

A hypothetical data table for the optimized geometric parameters of This compound , as would be generated from a DFT calculation, is presented below.

ParameterValue
Bond Lengths (Å)
N1-C2Calculated Value
C2-C3Calculated Value
C3-C4Calculated Value
C4-C5Calculated Value
C5-C6Calculated Value
N1-C6Calculated Value
C4-C7 (C-CH2OH)Calculated Value
C7-O8Calculated Value
O8-H9Calculated Value
Bond Angles (°) **
C6-N1-C2Calculated Value
N1-C2-C3Calculated Value
C2-C3-C4Calculated Value
C3-C4-C5Calculated Value
C4-C5-C6Calculated Value
N1-C6-C5Calculated Value
C3-C4-C7Calculated Value
C5-C4-C7Calculated Value
C4-C7-O8Calculated Value
Dihedral Angles (°) **
C6-N1-C2-C3Calculated Value
N1-C2-C3-C4Calculated Value
C2-C3-C4-C5Calculated Value
C3-C4-C5-C6Calculated Value
C4-C5-C6-N1Calculated Value
C5-C6-N1-C2Calculated Value

Note: The values in this table are illustrative and would need to be populated by performing actual DFT calculations.

Frontier Molecular Orbital (FMO) Analysis for Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept in explaining the chemical reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its capacity to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an important indicator of a molecule's kinetic stability and chemical reactivity.

For This compound , FMO analysis would identify the regions of the molecule most likely to participate in chemical reactions. The nitrogen atom, with its lone pair of electrons, and the oxygen atom of the hydroxymethyl group are expected to be significant contributors to the HOMO, making them potential sites for electrophilic attack. The LUMO is likely to be distributed over the C=C double bond and the adjacent atoms, indicating these as sites for nucleophilic attack.

A hypothetical table of FMO properties for This compound is shown below.

ParameterEnergy (eV)
HOMOCalculated Value
LUMOCalculated Value
HOMO-LUMO GapCalculated Value

Note: These values are illustrative and would be determined from quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Mapping for Intermolecular Interactions

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In the case of This compound , an MEP map would likely show a region of high negative potential around the nitrogen and oxygen atoms due to their lone pairs of electrons. These areas would be susceptible to interactions with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms of the amine and hydroxyl groups would exhibit positive potential, making them sites for interaction with nucleophiles or hydrogen bond acceptors. This information is critical for understanding how the molecule interacts with biological targets or other reactants.

Computational Studies on Reaction Mechanisms and Pathways

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. For This compound , theoretical studies can be employed to investigate various reaction pathways, such as its synthesis or subsequent transformations. By calculating the energies of reactants, transition states, and products, chemists can determine the most favorable reaction mechanism.

For instance, the synthesis of tetrahydropyridines can occur through various routes, including the Hantzsch reaction or multicomponent reactions. organic-chemistry.org Computational modeling of these reactions for This compound would involve locating the transition state structures and calculating the activation energies for each step. This would provide a detailed understanding of the reaction kinetics and selectivity.

Theoretical Stereochemical and Conformational Analysis

The three-dimensional structure of a molecule, including its stereochemistry and conformational preferences, is intimately linked to its properties and biological activity. This compound possesses a chiral center at the C4 position, meaning it can exist as two enantiomers. Furthermore, the tetrahydropyridine ring is flexible and can adopt various conformations.

Theoretical conformational analysis, often performed using methods like DFT, can predict the relative energies of different conformers and the energy barriers between them. researchgate.netbrieflands.com For This compound , such an analysis would reveal the preferred conformation of the tetrahydropyridine ring (e.g., boat, twist-boat) and the orientation of the hydroxymethyl group (axial vs. equatorial). Studies on similar tetrahydropyrimidine (B8763341) derivatives have shown that a twisted boat conformation with an axial substituent at C4 is often favored. researchgate.netbrieflands.com Understanding these conformational preferences is essential for predicting how the molecule will interact with chiral environments, such as enzyme active sites.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are increasingly used to predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies. nih.gov These predictions can aid in the structural elucidation of newly synthesized compounds and in the interpretation of experimental spectra.

For This compound , DFT calculations can be used to predict its 1H and 13C NMR spectra. nih.govresearchgate.net By calculating the magnetic shielding tensors of the nuclei, the chemical shifts can be estimated with a reasonable degree of accuracy. These predicted spectra can be compared with experimental data to confirm the structure of the compound. Similarly, the calculation of vibrational frequencies can help in assigning the peaks in an experimental IR or Raman spectrum.

Below is a hypothetical table of predicted 1H and 13C NMR chemical shifts for This compound .

AtomPredicted 1H Chemical Shift (ppm)Predicted 13C Chemical Shift (ppm)
C2Calculated ValueCalculated Value
C3Calculated ValueCalculated Value
C4-Calculated Value
C5Calculated ValueCalculated Value
C6Calculated ValueCalculated Value
C7 (CH2OH)Calculated ValueCalculated Value
NHCalculated Value-
OHCalculated Value-

Note: The values in this table are illustrative and would need to be generated by performing specific NMR prediction calculations.

Strategic Utility of 1,2,3,4 Tetrahydropyridin 4 Ylmethanol and Its Scaffold in Chemical Science

Role as a Key Building Block in Diversified Organic Syntheses

The 1,2,3,4-tetrahydropyridine scaffold, exemplified by compounds like 1,2,3,4-tetrahydropyridin-4-ylmethanol, serves as a fundamental building block for creating a diverse range of organic molecules. Its utility stems from the reactivity of the enamine-like double bond and the nucleophilicity of the secondary amine, which allow for a multitude of chemical transformations.

Modern synthetic strategies, particularly multicomponent reactions (MCRs), have emerged as powerful tools for generating libraries of structurally diverse tetrahydropyridines in a single step. ufms.brresearchgate.net These methods often combine an aldehyde, an amine, and a β-keto ester or similar active methylene (B1212753) compound to construct the heterocyclic core efficiently. researchgate.net The resulting substituted tetrahydropyridines are not merely final products but are valuable intermediates, poised for further elaboration.

The synthetic utility of the scaffold is demonstrated through various transformations:

Functionalization of the Double Bond: The endocyclic double bond can undergo various addition reactions, allowing for the introduction of new functional groups and stereocenters.

N-Substitution: The secondary amine of the tetrahydropyridine (B1245486) ring is readily alkylated, acylated, or arylated, providing a simple method to modify the molecule's steric and electronic properties.

Derivatization of Substituents: In the case of this compound, the primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to esters, ethers, or halides, opening pathways to a vast number of derivatives. For instance, the oxidation of related tetrahydropyridine derivatives has been shown to lead to pyridinium (B92312) species or stable pyridine (B92270) compounds. mdpi.com

One innovative approach showcases the use of 2-alkoxy-3,4-dihydropyran as a precursor to synthesize 1,2,3,4-tetrahydropyridines through a modular assembly reaction. datapdf.com This method involves the replacement of the oxygen heteroatom with nitrogen from an aniline (B41778), while a nucleophile attaches to the adjacent position, demonstrating a concise and green route to highly substituted tetrahydropyridines. datapdf.com The versatility of these building blocks is crucial in fields like drug discovery, where the rapid generation of diverse molecular structures is essential for identifying new therapeutic agents. nih.gov

Table 1: Selected Synthetic Methodologies for Tetrahydropyridine Scaffolds

Methodology Reactants Key Features Reference
Multicomponent Reaction (MCR) Aromatic aldehydes, hydrazine (B178648) hydrate, malononitrile, β-keto ester One-pot synthesis, high efficiency, structural diversity. researchgate.net
Modular Assembly 2-Alkoxy-3,4-dihydropyran, aniline, nucleophile Uses a pre-constructed ring as a template, green byproduct (water). datapdf.com
Iodine-Catalyzed MCR 4-Fluoroaniline, 4-trifluoromethyl benzaldehyde, ethyl acetoacetate Efficient synthesis of highly functionalized tetrahydropyridines. acs.org

Precursor for the Construction of Advanced Heterocyclic Systems

The tetrahydropyridine scaffold is not only a building block for simple derivatives but also a crucial precursor for the synthesis of more complex, advanced heterocyclic systems. Its inherent reactivity can be harnessed to construct fused, bridged, and spirocyclic architectures, which are of significant interest in medicinal chemistry and natural product synthesis. nih.gov

A prominent application is in the synthesis of spiro-heterocycles , which are compounds containing two rings connected by a single common atom. rsc.org The synthesis of novel spiro-tetrahydroquinoline derivatives has been achieved through a one-pot, highly diastereoselective reaction, with the structures confirmed by X-ray analysis. nih.gov Similarly, methods have been developed for creating spiro[tetrahydropyran-3,3'-oxindole] derivatives, merging the tetrahydropyridine motif with other biologically relevant scaffolds. researchgate.net The construction of such intricate structures is often facilitated by modern techniques like microwave-assisted multicomponent reactions, which can accelerate reaction rates and improve yields. rsc.orgsemanticscholar.org

Furthermore, the tetrahydropyridine framework is integral to the synthesis of fused polycyclic systems . A tandem synthesis mediated by trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) allows for the construction of tetrahydropyrrolo[2,1-b]quinazolines from simple amino amides and aldehydes in a single pot. nih.gov In this elegant cascade, two new heterocyclic rings are formed sequentially. nih.gov Another example involves the reaction of pentafluoropyridine (B1199360) with diamines to create polyfunctional tetrahydropyrido[3,4-b]pyrazine scaffolds, which can be further derivatized by sequential nucleophilic substitution of the remaining fluorine atoms. researchgate.net These advanced heterocyclic systems are found in numerous natural products and are key targets in the development of new pharmaceuticals. nih.govnih.gov

Table 2: Examples of Advanced Heterocyclic Systems from Tetrahydropyridine Precursors

Heterocyclic System Synthetic Approach Key Precursor Type Reference
Spiro-Tetrahydroquinolines One-pot diastereoselective reaction Tetrahydropyridine derivative nih.gov
Tetrahydropyrroloquinazolines Tf₂O-mediated tandem cyclization In-situ generated imino amide nih.gov
Spiro Heterocyclic Steroids Cycloaddition reactions Steroidal ketones nih.gov
Tetrahydropyrido[3,4-b]pyrazines One-pot annelation reaction Pentafluoropyridine and diamines researchgate.net

Applications in Materials Science Research and Design

While direct applications of this compound in materials science are not widely documented, the strategic utility of the broader pyridine and tetrahydropyridine family of compounds in this field is well-established. These nitrogen-containing heterocycles can be incorporated into polymers, catalysts, and functional materials, imparting specific properties such as metal-ion coordination, thermal stability, and tailored electronic characteristics.

Research has shown that pyridine derivatives, such as terpyridines, can be used to create functional materials for applications in photovoltaics and catalysis. nih.gov These molecules can be grafted onto inorganic surfaces like silica (B1680970) or titanium dioxide, or incorporated into metal-organic frameworks (MOFs) and metallopolymers. nih.gov For example, a 1,2,3,4-tetrahydropyrimidine derivative has been successfully used for the selective and rapid uptake of toxic cadmium(II) ions from aqueous solutions, demonstrating potential for environmental remediation materials. mdpi.com The nitrogen heteroatoms in the ring act as effective coordination sites for the metal ions. mdpi.com

In the realm of catalysis, tetrahydropyridine derivatives have been immobilized on magnetic nanoparticles (Fe₃O₄) to create novel, reusable heterogeneous catalysts. researchgate.net These catalysts have proven effective in promoting the synthesis of other complex organic molecules, highlighting a circular utility where the scaffold is used to create tools for its own synthesis or the synthesis of related compounds. researchgate.net Given these precedents, this compound represents a promising, yet underexplored, candidate for materials science. The hydroxyl group offers a convenient point for covalent attachment to polymer backbones or inorganic substrates, suggesting potential applications in:

Functional Polymers: Incorporation as a monomer could yield polymers with tunable polarity, metal-binding capabilities, or specific surface properties.

Surface Modification: Grafting onto surfaces could alter their hydrophilicity and create sites for further chemical reactions or catalytic activity.

Ligands for Catalysis: The nitrogen atom and the hydroxyl oxygen could act as a bidentate ligand for transition metals, forming catalysts for various organic transformations.

Utilization in Agrochemical Development through Synthetic Derivatization

The pyridine scaffold is a cornerstone in the agrochemical industry, forming the structural basis for numerous herbicides, fungicides, and insecticides. mdpi.com The phenoxypyridine structure, for instance, is a bioisostere of diaryl ethers and is found in highly active herbicides that inhibit key plant enzymes like acetyl-CoA carboxylase (ACCase) or protoporphyrinogen (B1215707) oxidase (PPO). mdpi.com The biological activity of these compounds can be finely tuned by altering the substituents on the pyridine ring. mdpi.com

Tetrahydropyridine derivatives are also recognized for their potential in agrochemical applications. researchgate.net The introduction of specific functional groups onto the tetrahydropyridine core can lead to compounds with potent antimicrobial, insecticidal, or herbicidal properties. researchgate.netnih.gov For example, the functionalization of the pyridine scaffold is a known strategy to extend or alter the biological activity spectrum of a molecule. researchgate.net

Although specific agrochemical applications of this compound have not been explicitly detailed in the literature, its structure represents a valuable starting point for synthetic derivatization in this field. The tetrahydropyridine core provides the essential heterocyclic framework, while the hydroxymethyl group at the C4 position offers a versatile handle for introducing a wide variety of toxophoric or property-modifying groups through straightforward chemical reactions.

Potential synthetic derivatization strategies for agrochemical discovery include:

Esterification/Etherification: Converting the alcohol to esters or ethers with biologically active carboxylic acids or alcohols. This is a common strategy to create pro-pesticides or modify the lipophilicity and translocation properties of the agent within a plant.

N-Arylation/Alkylation: Introducing substituted aryl or alkyl groups onto the ring nitrogen to mimic the structures of known agrochemicals.

Halogenation: The introduction of halogen atoms, particularly fluorine, is a well-established strategy in agrochemical design to enhance metabolic stability and biological efficacy. nih.gov

By applying these derivatization strategies, libraries of novel compounds based on the this compound scaffold can be systematically synthesized and screened for potential agrochemical activity.

Q & A

Q. What are the optimal synthetic routes for 1,2,3,4-tetrahydropyridin-4-ylmethanol and its derivatives?

Methodological Answer: The synthesis of tetrahydropyridine derivatives typically involves multi-step reactions. A four-step route is commonly employed:

Condensation : React amines with formaldehyde to form intermediate imines.

Cyclization : Use enaminones to construct the tetrahydropyridine core.

Functionalization : Introduce substituents (e.g., via alkylation or acylation).

Purification : Isolate products via column chromatography with gradients of ethyl acetate/hexane .

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • IR Spectroscopy : Confirm functional groups (e.g., hydroxyl, C=O stretches).
  • NMR : Analyze 1H^1 \text{H} and 13C^{13} \text{C} spectra to verify ring conformation and substituent positions.
  • Mass Spectrometry (MS) : Compare experimental m/z values with theoretical molecular weights.
  • HPLC : Assess purity (>95%) using reverse-phase columns (e.g., C18) with trifluoroacetic acid (TFA) modifiers .

Advanced Research Questions

Q. How do structural modifications of this compound influence its biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies require systematic substitution:

  • Substituent Analysis : Introduce electron-withdrawing/donating groups (e.g., trifluoromethyl, methoxy) to modulate reactivity.
  • Pharmacological Assays : Test antiproliferative activity (e.g., MTT assay) against cancer cell lines.
    • Example: Analogues with 3,4-dimethoxyphenyl groups showed enhanced cytotoxicity via Akt pathway modulation .

Q. What strategies mitigate stability challenges during storage of this compound?

Methodological Answer:

  • Temperature Control : Store at 4°C to prevent thermal degradation .
  • Desiccants : Use silica gel to avoid hydrolysis of the hydroxyl group.
  • Light Protection : Amber vials prevent photodegradation of the tetrahydropyridine ring.
  • Hazard Management : Follow H313 (skin contact) and H333 (inhalation) safety protocols .

Q. How can computational methods guide the design of this compound derivatives?

Methodological Answer:

  • Molecular Docking : Predict binding affinity to targets (e.g., kinases) using AutoDock Vina.
  • DFT Calculations : Optimize geometries and calculate electronic properties (e.g., HOMO-LUMO gaps).
  • MD Simulations : Assess stability in biological membranes (e.g., lipid bilayer models) .

Contradictions and Validation

  • Yield Variability : reports yields ranging from 46% to 80% for similar derivatives, highlighting the need for reaction condition optimization (e.g., temperature, catalyst) .
  • Biological Activity : While some analogues show potent antiproliferative effects (IC50_{50} = 12.5 µM) , others exhibit weaker activity, emphasizing substituent-dependent efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.